2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid
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Overview
Description
2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid is an organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound features a sec-butylthio group attached to the methyl group at the 2-position and a carboxylic acid group at the 4-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of a pyrimidine derivative with a sec-butylthio methylating agent under controlled conditions. For example, a ZnCl₂-catalyzed three-component coupling reaction can be used to synthesize various pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . This method can be adapted to include the sec-butylthio group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of prostaglandin E₂, which is involved in inflammation . This inhibition can lead to anti-inflammatory effects and potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)pyrimidine-4-carboxylic acid: Similar structure but with a methylthio group instead of a sec-butylthio group.
2-(Ethylthio)methyl)pyrimidine-4-carboxylic acid: Similar structure but with an ethylthio group instead of a sec-butylthio group.
2-(Propylthio)methyl)pyrimidine-4-carboxylic acid: Similar structure but with a propylthio group instead of a sec-butylthio group.
Uniqueness
The uniqueness of 2-((Sec-butylthio)methyl)pyrimidine-4-carboxylic acid lies in its specific sec-butylthio group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H14N2O2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-(butan-2-ylsulfanylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2S/c1-3-7(2)15-6-9-11-5-4-8(12-9)10(13)14/h4-5,7H,3,6H2,1-2H3,(H,13,14) |
InChI Key |
CXXJMFCKPROUGT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SCC1=NC=CC(=N1)C(=O)O |
Origin of Product |
United States |
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